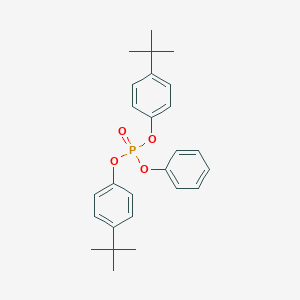

Bis(p-tert-butylphenyl) phenyl phosphate

Description

Contextualization within Organophosphorus Ester Chemistry

Organophosphorus esters (OPEs) are synthetic derivatives of phosphoric acid, encompassing a wide range of compounds categorized as alkyl, aryl, and halogenated phosphates. researchgate.net These esters are formed through the esterification of phosphoric acid with alcohols or phenols. nih.gov The specific organic groups attached to the phosphate (B84403) core determine the compound's physical and chemical properties. researchgate.net OPEs are versatile molecules used extensively in organic synthesis, including in transition-metal-catalyzed cross-coupling reactions and as directing groups for C-H bond activation. mdpi.com The hydrolysis of phosphate esters, a key reaction, is influenced by factors such as temperature, solvent, and the electronic and steric effects of the substituents. nih.gov Bis(p-tert-butylphenyl) phenyl phosphate is classified as an aryl phosphate ester, characterized by the attachment of three aryl groups to the phosphate oxygen atoms.

Research Significance of this compound in Advanced Materials and Environmental Systems

The significance of this compound and its isomers stems from their application as flame retardant plasticizers in various materials, including plastics, textiles, and electronic devices. nih.govtandfonline.com Aryl phosphate esters are valued for imparting fire resistance to polymers. epa.govmarketsandmarkets.com

In the context of advanced materials, particularly in the bioprocessing industry, research has focused on related compounds that are degradation products of polymer additives. For instance, bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP) has been identified as a degradation product of the antioxidant tris(2,4-di-tert-butylphenyl) phosphite (B83602) (Irgafos 168), which is commonly used in polyethylene (B3416737) films for single-use bioprocess containers. engconfintl.orgengconfintl.org The presence of such leachable compounds is a critical consideration in the development and safety assessment of these materials. engconfintl.org The development of sensitive analytical methods, such as ultra-performance liquid chromatography (UPLC), is crucial for detecting and quantifying these compounds at very low concentrations. engconfintl.orgnih.gov

From an environmental perspective, the widespread use of OPEs has led to their ubiquitous presence in various environmental compartments. researchgate.netresearchgate.net Research into the environmental fate of aryl phosphates is an active field. Studies on tert-butylphenyl diphenyl phosphate, a related compound, have shown that it can undergo biodegradation in sediment and water, with the rate of mineralization depending on the ecosystem's microbial activity and prior exposure to chemicals. nih.gov The degradation products can include simpler phenols and phosphates. nih.gov The transformation of antioxidant additives used in plastics into more persistent phosphate esters is a significant indirect source of these compounds in the environment. researchgate.net For example, tris(2,4-di-tert-butylphenyl) phosphite can oxidize to tris(2,4-di-tert-butylphenyl) phosphate, which is now considered an abundant and ubiquitous pollutant found in dust, sediment, water, and air. researchgate.netresearchgate.netumn.edu This transformation product can further hydrolyze to form compounds like bis(2,4-di-tert-butylphenyl) phosphate. researchgate.net

Historical Development and Current Trends in Aryl Phosphate Ester Research

The commercial production and use of aryl phosphate esters date back to the mid-20th century. In the 1950s, compounds like tricresyl phosphate and triphenyl phosphate were produced on a large scale for use as plasticizers and gasoline additives. epa.gov The synthesis of these esters, typically through the reaction of a phenolic compound with phosphorus oxychloride, has been a subject of industrial research for decades, with patents aiming to improve reaction times and yields. google.com

Current research trends in aryl phosphate esters are largely driven by their environmental and health implications. A major focus is on understanding their occurrence, distribution, and toxicity as they are used extensively as flame retardants. tandfonline.com There is a growing body of research dedicated to identifying and quantifying novel OPEs and their transformation products in the environment and in consumer goods. researchgate.netresearchgate.net This has spurred the development of sophisticated analytical techniques capable of detecting trace levels of these compounds. engconfintl.orgnih.gov

Furthermore, the global market for phosphate esters continues to expand, driven by their applications as fire retardants, lubricants, surfactants, and pesticides. marketsandmarkets.comresearchnester.com Concurrently, there is significant research into the toxicological profiles of these compounds. For example, studies have investigated the potential cardiotoxicity of aryl phosphate ester components found in flame retardant mixtures. nih.gov The versatility of organophosphates also continues to be explored in the field of organic synthesis, highlighting their ongoing importance in modern chemistry. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

bis(4-tert-butylphenyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31O4P/c1-25(2,3)20-12-16-23(17-13-20)29-31(27,28-22-10-8-7-9-11-22)30-24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPMCXGPIVYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073157 | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-87-7 | |

| Record name | Phosphoric acid, bis[4-(1,1-dimethylethyl)phenyl] phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of Bis P Tert Butylphenyl Phenyl Phosphate

Established Reaction Pathways for Phosphate (B84403) Ester Synthesis

The primary and most established industrial method for synthesizing triaryl phosphates, including Bis(p-tert-butylphenyl) phenyl phosphate, is the reaction of a phenol (B47542) or a mixture of phenols with a phosphorylating agent, most commonly phosphoryl chloride (POCl₃). epa.gov This process involves the stepwise substitution of the chlorine atoms on phosphoryl chloride with aryloxy groups derived from the corresponding phenols.

2 (CH₃)₃C-C₆H₄OH + C₆H₅OH + POCl₃ → [(CH₃)₃C-C₆H₄O]₂ (C₆H₅O)PO + 3 HCl

This condensation reaction is typically carried out at elevated temperatures to drive the reaction to completion and to facilitate the removal of the hydrogen chloride (HCl) gas byproduct. epa.gov The production is often conducted as a batch process, although efforts to convert to continuous processing systems are ongoing in the industry. epa.gov The raw materials, namely p-tert-butylphenol and phenol, are themselves produced through large-scale industrial processes, such as the alkylation of phenol with isobutylene. google.com

Two main chemical approaches are generally recognized for the synthesis of phosphate esters from alcohols or phenols:

Reaction with a pentavalent phosphoryl donor : This is the most direct route, exemplified by the use of phosphoryl chloride. researchgate.net

Formation of a trivalent phosphite (B83602) followed by oxidation : This alternative pathway involves reacting the phenols with a trivalent phosphorus compound (like PCl₃) to form a phosphite ester, which is then oxidized to the corresponding phosphate ester. researchgate.net

However, for industrial-scale production of triaryl phosphates like this compound, the direct reaction with phosphoryl chloride remains the universally employed manufacturing process. epa.gov

Mechanistic Aspects of Phosphorylation Reactions

The synthesis of phosphate esters is a form of phosphorylation, a reaction that involves the transfer of a phosphoryl group to a nucleophile. youtube.com In the case of this compound synthesis from phenols and phosphoryl chloride, the hydroxyl group of the phenol acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphorylating agent.

The reaction of phosphate esters with nucleophiles can proceed through several potential mechanisms at the phosphorus center. thieme-connect.defrontiersin.org These mechanisms are broadly categorized as:

Associative (Addition-Elimination) Mechanism : This stepwise pathway involves the nucleophile adding to the tetrahedral phosphorus atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then collapses by expelling a leaving group (in this case, a chloride ion). youtube.comthieme-connect.defrontiersin.org

Dissociative (S_N1-like) Mechanism : This is also a stepwise pathway, but it begins with the rate-limiting ionization of the substrate to form a highly reactive, trigonal metaphosphate intermediate. This intermediate is then rapidly attacked by the nucleophile. youtube.comfrontiersin.org

Concerted (S_N2-like) Mechanism : This mechanism is a single-step process where the formation of the new bond between the nucleophile and the phosphorus atom occurs simultaneously with the breaking of the bond to the leaving group. This proceeds through a trigonal bipyramidal transition state rather than a stable intermediate. youtube.comthieme-connect.de

For the phosphorylation of phenols with phosphoryl chloride, the reaction is generally considered to proceed via a mechanism involving nucleophilic attack on the phosphorus atom. thieme-connect.de While a purely dissociative mechanism to form a metaphosphate cation is considered less likely under these conditions, the reaction can be seen as existing on a spectrum between a fully concerted S_N2-like pathway and a stepwise associative mechanism. The presence of the P=O double bond in the phosphoryl chloride substrate suggests the accessibility of an addition-elimination pathway. youtube.com The exact prevailing mechanism can be influenced by factors such as the solvent, the specific structure of the reactants, and the presence of catalysts.

Influence of Catalysis on Reaction Efficiency and Selectivity

In the industrial synthesis of triaryl phosphates, catalysts play a crucial role in enhancing reaction rates and ensuring high conversion. The condensation reaction between phenols and phosphoryl chloride is almost universally carried out in the presence of a metal chloride catalyst. epa.gov

Commonly used catalysts include Lewis acids such as magnesium chloride (MgCl₂), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂). These catalysts function by coordinating to the oxygen atom of the phosphoryl chloride, thereby increasing the electrophilicity of the phosphorus atom. This activation makes the phosphorus center more susceptible to nucleophilic attack by the weakly nucleophilic phenolic hydroxyl group. The catalytic cycle enhances the rate of each successive substitution of chloride by an aryloxy group.

The choice of catalyst can influence not only the reaction rate but also the selectivity and the properties of the final product. The catalyst's role is particularly important for driving the reaction to completion, ensuring that all phosphoryl chloride is consumed and that the desired trisubstituted phosphate ester is the major product. However, the use of these metal salt catalysts introduces a downstream challenge: they must be removed from the crude product during the purification stage to prevent contamination and ensure the final product meets quality specifications. google.com

More recent research has explored other catalytic systems. For instance, iron(III) diketonates have been shown to catalyze the synthesis of triaryl phosphates directly from white phosphorus and phenols under aerobic conditions, representing a departure from the traditional phosphoryl chloride route. researchgate.net Other studies into the hydrolysis of phosphate esters have highlighted the catalytic activity of various metal ion complexes, which can function either by activating the phosphorus center or by providing a metal-coordinated nucleophile. dtic.mil

Innovation in Synthetic Routes and Process Engineering

While the catalyzed reaction of phenols with phosphoryl chloride is the established method, innovations have been introduced to improve efficiency, reduce waste, and simplify processing. A significant development is the creation of a process to synthesize triaryl phosphates without a catalyst. google.com

This innovative process relies on carefully controlling the reaction conditions to achieve rates and yields comparable to catalyzed methods. google.com The key aspects of this catalyst-free synthesis include:

Preheating the Feedstock : The alkylphenol feedstock is preheated before being combined with the phosphorylating agent. google.com

Stoichiometric Excess of Phenol : A stoichiometric excess of the alkylated phenol feedstock is used. google.com

Controlled Temperature Profile : The reaction mixture is heated to a specific temperature and maintained until the reaction is complete. google.com

The primary advantage of this approach is the elimination of the phosphorylation catalyst. This simplifies the purification process significantly, as there is no need to remove nonvolatile metal salts from the crude product. This can lead to cost savings, reduced waste streams, and a purer final product. google.com

Another area of process engineering innovation is the shift from traditional batch processing to continuous or semi-continuous manufacturing systems. Continuous processing offers better control over reaction parameters, improved heat transfer, increased safety, and more consistent product quality compared to batch operations. epa.gov

Furthermore, novel synthetic routes that bypass the use of hazardous phosphoryl chloride are an area of active research. One such route involves the aerobic oxidation of white phosphorus in the presence of phenols, catalyzed by iodine and iron catalysts. researchgate.net This method avoids the production of hydrogen chloride gas and represents a "greener" chemical pathway, although it is not yet the standard industrial process. researchgate.net

Comparative Analysis of Synthetic Yields and Purity Profiles

The choice of synthetic methodology has a direct impact on the yield and purity of the final this compound product. While specific yield percentages are often proprietary, a comparative analysis can be made based on the process characteristics described in patents and technical literature.

The conventional method using a metal chloride catalyst is designed for high conversion, typically achieving high yields of the crude triaryl phosphate. epa.gov However, the purity of the final product is contingent on the successful removal of the catalyst and any chlorinated byproducts during distillation and purification steps. Residual catalyst can affect the thermal stability and electrical properties of the phosphate ester.

The innovative catalyst-free process is explicitly designed to produce a crude product with no phosphorylation catalyst to be removed. google.com The patent for this method claims that the reaction proceeds at "nearly the same rate and with nearly the same yield" as the conventional catalyzed reaction. google.com The primary advantage lies in the enhanced purity profile of the crude product, which simplifies the purification process and potentially leads to a higher quality final product.

The following table provides a comparative overview of the two main synthetic approaches:

| Feature | Conventional Catalyzed Synthesis | Innovative Catalyst-Free Synthesis |

| Primary Reactants | p-tert-butylphenol, Phenol, POCl₃ | p-tert-butylphenol, Phenol, POCl₃ |

| Catalyst | Required (e.g., MgCl₂, AlCl₃) epa.gov | None google.com |

| Key Process Step | Catalytic condensation at elevated temperature epa.gov | Controlled heating of reactants with excess phenol google.com |

| Relative Yield | High | Comparable to catalyzed method google.com |

| Crude Product Purity | Contains non-volatile catalyst salts that must be removed google.com | Free of catalyst salts google.com |

| Purification | More complex; requires catalyst removal step (e.g., washing, filtration) before distillation | Simplified; proceeds directly to distillation/finishing steps google.com |

| Primary Advantage | Established, well-understood, high throughput | Higher purity crude product, simplified processing, reduced waste |

Environmental Distribution and Transport Dynamics of Bis P Tert Butylphenyl Phenyl Phosphate

Occurrence and Spatial Distribution in Environmental Compartments

Recent studies have increasingly identified bis(p-tert-butylphenyl) phenyl phosphate (B84403) and related compounds as emerging environmental contaminants. Its presence has been confirmed in aquatic, terrestrial, and atmospheric systems, as well as in indoor environments.

Investigations have revealed the presence of related organophosphate esters in aquatic ecosystems. For instance, tri(2,4-di-t-butylphenyl) phosphate (TDTBPP), a structurally similar compound, has been detected in water and sediment. occupationalcancer.caresearchgate.net One study reported a median concentration of 3700 pg/L for TDTBPP in Indiana Harbor water filters and 527 ng/g in sediment from the Chicago Ship and Sanitary Canal. occupationalcancer.caresearchgate.net While specific data for bis(p-tert-butylphenyl) phenyl phosphate is limited, the detection of its analogue points to the potential for its occurrence in similar aquatic environments. The solubility of a commercial mixture containing bis(tert-butylphenyl) phenyl phosphate was determined after shaking in purified water for 48 hours, followed by a one-week standing period, indicating its potential to be present in the aqueous phase. service.gov.uk

The presence of organophosphate esters, including those structurally related to this compound, has been documented in soil. researchgate.net A comprehensive screening of ninety-five soil samples identified 26 different organophosphate esters (OPEs) or OPE-like substances. This suggests that soil can act as a sink for these compounds, which may be deposited through atmospheric fallout or the degradation of products containing them.

This compound and its related compounds are frequently detected in indoor dust, indicating that consumer products are a significant source of environmental contamination. nih.gov In a study of indoor dust from residential houses in Guangzhou, China, various aryl-OPEs were frequently detected, with total concentrations ranging from 90 to 33,800 ng/g. Another study identified tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) in e-waste dust at a median concentration of 14,400 ng/g and in house dust at a median of 4900 ng/g. occupationalcancer.caresearchgate.net TDTBPP was also detected in air samples with a median concentration of 149 pg/m³. occupationalcancer.caresearchgate.net The precursor to some of these phosphate compounds, tris(2,4-di-tert-butylphenyl) phosphite (B83602), was found in 50% of dust samples analyzed in a Canadian study. acs.org

Table 1: Concentration of Related Organophosphate Esters in Environmental Samples

| Compound | Matrix | Location | Median Concentration |

| Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) | E-waste Dust | - | 14,400 ng/g |

| Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) | House Dust | - | 4,900 ng/g |

| Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) | Sediment | Chicago Ship and Sanitary Canal | 527 ng/g |

| Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) | Water | Indiana Harbor | 3,700 pg/L |

| Tri(2,4-di-t-butylphenyl) phosphate (TDTBPP) | Air | Chicago, IL | 149 pg/m³ |

| Aryl-OPEs (total) | Indoor Dust | Guangzhou, China | 90 - 33,800 ng/g |

Data sourced from multiple studies and may not be directly comparable due to different methodologies.

Inter-Compartmental Partitioning Behavior

The movement of this compound between different environmental compartments is governed by its physicochemical properties. As an organophosphate ester, it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. Its presence in the atmosphere suggests it can undergo long-range transport. The detection of related compounds in remote areas like the Arctic further supports the potential for atmospheric distribution. researchgate.net

Mechanisms of Migration and Leaching from Engineered Materials

The primary pathway for the entry of this compound into the environment is through its release from manufactured products.

This compound is added to plastics, textiles, and electronic devices during the manufacturing process. As these products age and degrade, the compound can leach out. This process is exacerbated by factors such as heat and UV radiation. For example, bis(di-tert-butyl phenyl) phosphate has been identified as a degradation product of tris(2,4-di-tert-butylphenyl) phosphite, a common antioxidant in plastics, following gamma irradiation. engconfintl.org The widespread use of such plastics in consumer goods, from electronics to food contact materials, creates numerous sources for the release of these compounds into indoor and outdoor environments. researchgate.net

Migration Dynamics in Single-Use Bioprocessing Systems

No specific data is available for this compound.

Influence of Material Composition and Storage Conditions on Leaching Rates

No specific data is available for this compound.

Mechanisms of Environmental Transformation and Degradation of Bis P Tert Butylphenyl Phenyl Phosphate

Abiotic Transformation Pathways

Abiotic transformation pathways are chemical and physical processes that occur in the environment without the direct involvement of living organisms. For bis(p-tert-butylphenyl) phenyl phosphate (B84403), these include hydrolysis, photolysis, and thermal degradation.

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of bis(p-tert-butylphenyl) phenyl phosphate, this process involves the cleavage of the phosphate ester bonds. The rate of hydrolysis of triaryl phosphates is influenced by environmental conditions such as pH. Generally, the hydrolysis of these compounds is slow under neutral or slightly acidic conditions. epa.gov However, the degradation rate can be significantly faster under alkaline conditions. epa.gov

Studies on bis(di-tert-butylphenyl) phosphate (bDtBPP), a closely related compound, have shown that hydrolytic degradation in aqueous solutions can be substantial, leading to losses of up to 50% in quantitative analyses conducted in water at parts-per-billion levels. engconfintl.org This highlights the susceptibility of such compounds to hydrolysis.

Table 1: Pseudo-first-order rate constants (k, h⁻¹) for the hydrolysis of bis(4-cyanophenyl) phenyl phosphate at different temperatures and pH.

| Temperature (°C) | pH 4 | pH 7 | pH 10 |

| 25 | 0.0012 | 0.0025 | 0.0115 |

| 50 | 0.0089 | 0.0182 | 0.0833 |

| 80 | 0.0625 | 0.1250 | 0.5556 |

Data adapted from a study on bis(4-cyanophenyl) phenyl phosphate and presented here as an illustrative example of the potential hydrolytic behavior of structurally similar aryl phosphates. nih.gov

The primary products of the hydrolysis of this compound are expected to be phenyl phosphate, p-tert-butylphenol, and subsequently, phosphoric acid.

Photolytic Transformation Pathways

Photolytic transformation, or photodegradation, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) range of the solar spectrum. This process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species.

Heterogeneous phototransformation often involves a photocatalyst, a substance that absorbs light and facilitates the degradation of other compounds without being consumed in the process. Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of various organic pollutants. ut.ac.iriaea.org The process begins with the absorption of UV radiation by TiO₂, which generates electron-hole pairs. These charge carriers can then initiate redox reactions on the catalyst surface, leading to the formation of highly reactive oxygen species (ROS).

Studies on the photocatalytic degradation of related organophosphates, such as tri-n-butyl phosphate and bisphenol A, using TiO₂ have demonstrated the effectiveness of this method. ut.ac.irnih.gov For instance, the photocatalytic degradation of 4-tert-butylphenol, a potential degradation product of the title compound, has been successfully achieved using a TiO₂-based catalyst under solar light, with degradation efficiencies reaching up to 89.8%. semanticscholar.orgresearchgate.net The efficiency of such processes is influenced by factors like the initial concentration of the pollutant and the pH of the solution. nih.gov

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻), are the primary drivers of photocatalytic degradation. nih.gov Hydroxyl radicals, in particular, are powerful, non-selective oxidizing agents that can attack a wide range of organic molecules, leading to their mineralization into simpler, less harmful substances like carbon dioxide and water.

The generation of ROS is initiated by the electron-hole pairs created in the photocatalyst. The holes can react with water molecules or hydroxide (B78521) ions to form hydroxyl radicals, while the electrons can react with molecular oxygen to produce superoxide radicals. nih.gov The phototransformation of organophosphite antioxidants has been observed to be enhanced by the presence of reactive oxygen species. researchgate.net It is therefore expected that ROS play a critical role in the photolytic degradation of this compound, leading to the cleavage of the ester bonds and the breakdown of the aromatic rings.

Thermally Induced Degradation Mechanisms

Thermally induced degradation occurs when a compound breaks down at elevated temperatures. For organophosphorus esters, the thermal stability and degradation pathways are influenced by the nature of the organic groups attached to the phosphorus atom. Aryl phosphates, such as this compound, generally exhibit higher thermal stability compared to their alkyl counterparts. mdpi.com

The initial step in the thermal degradation of aryl phosphates is typically the elimination of a phosphorus acid. mdpi.comresearchgate.net This process occurs at higher temperatures for aryl phosphates than for alkyl phosphates. mdpi.com The resulting phosphorus acid can then undergo further decomposition. In the context of polymers, where these compounds are often used as flame retardants, this degradation process can lead to the formation of a char layer, which acts as a barrier to heat and fuel transfer, thus inhibiting combustion. mdpi.com

Furthermore, bis(di-tert-butylphenyl) phosphate has been identified as a degradation product resulting from thermal processing of materials containing tris(2,4-ditert-butylphenyl) phosphite (B83602). engconfintl.org

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a key process in the environmental fate of many organic pollutants.

Studies on the biodegradation of tert-butylphenyl diphenyl phosphate (BPDP), a structurally similar compound, have shown that it can be mineralized by microorganisms in sediment and water. nih.govnih.gov The extent of mineralization can be significant, with over 37% of BPDP being converted to ¹⁴CO₂ in an 8-week period in microcosms from an ecosystem with a history of agricultural chemical exposure. nih.govnih.gov

The biodegradation of such compounds is influenced by several factors, including the concentration of the pollutant. Higher concentrations of BPDP were found to inhibit mineralization. nih.govnih.gov The process is facilitated by microbial populations that can utilize the compound as a source of carbon and energy. These microorganisms often possess phosphoesterase enzymes that are capable of cleaving the phosphate ester bonds. nih.govnih.gov

The biodegradation of aryl-organophosphate flame retardants can proceed through various pathways, including oxidative cleavage, hydroxylation, and hydrolysis. researchgate.netnih.gov Common biodegradation products of BPDP include phenol (B47542), tert-butylphenol, and diphenyl phosphate, indicating the breakdown of the ester linkages. nih.govnih.gov Bacterial consortia have demonstrated the ability to rapidly degrade and mineralize aryl-organophosphate flame retardants, with half-lives for some compounds being in the order of hours. iaea.org

Table 2: Biodegradation of tert-butylphenyl diphenyl phosphate (BPDP) in environmental microcosms.

| Ecosystem | Exposure | Mineralization (% of initial [¹⁴C]BPDP) |

| Agricultural | Chronic | 37.2 |

| Industrial | - | 12.5 |

| Municipal | - | 9.8 |

| Rural | - | 4.6 |

| Pristine | None | 1.7 |

Data from a study on the biodegradation of [¹⁴C]tert-butylphenyl diphenyl phosphate in various environmental microcosms over an 8-week incubation period. nih.gov

This evidence suggests that this compound is likely susceptible to microbial degradation in environments with adapted microbial communities, leading to its breakdown into simpler phenolic and phosphate-containing molecules.

Microbial Biodegradation Mechanisms and Rates

The biodegradation of aryl phosphates, a class of compounds to which this compound belongs, is primarily driven by microbial activity in various environmental compartments such as soil and water. While specific studies on this compound are limited, research on structurally similar compounds like tert-butylphenyl diphenyl phosphate (BPDP) provides insights into the likely microbial degradation pathways.

Identification of Key Microbial Populations

Studies on the biodegradation of aryl organophosphate flame retardants have identified specific microbial consortia capable of degrading these compounds. For instance, a consortium of Rhodococcus sp. and Sphingopyxis sp. has been shown to effectively degrade various aryl-OPFRs. nih.gov These bacteria can utilize the organophosphates as a sole carbon source. nih.gov The efficiency of degradation is often enhanced in environments with a history of exposure to anthropogenic chemicals, suggesting that pre-existing microbial populations are adept at metabolizing such compounds. Research on the biodegradation of the related compound, tert-butylphenyl diphenyl phosphate (BPDP), has shown that indigenous heterotrophic and BPDP-utilizing microbial populations are highest in sediments that exhibit the most significant degradation activity. ifremer.fr Furthermore, bacterial strains from the genera Achromobacter, Pseudomonas, Bordetella, and Rhizobium have been isolated from contaminated wastewater and have demonstrated the ability to degrade various organophosphate flame retardant compounds. researchgate.net Microbial consortia are often more effective than single strains in degrading complex organic pollutants due to synergistic metabolic activities. nih.gov

Enzymatic Activities in Phosphate Ester Hydrolysis

The initial and most critical step in the microbial degradation of organophosphate esters is the hydrolysis of the phosphate ester bonds. This reaction is catalyzed by enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). These enzymes cleave the ester linkages, leading to the formation of less complex and often less toxic metabolites. nih.gov

Research on the biodegradation of the related compound BPDP has indicated that phosphotri- and diesterase activities are highest in sediments where the most rapid degradation occurs. ifremer.fr The enzymatic hydrolysis of phosphodiesters, which are potential intermediates in the degradation of this compound, has been demonstrated to be catalyzed by phosphotriesterases, albeit at a slower rate than the hydrolysis of phosphotriesters. acs.org The rate of enzymatic hydrolysis can be influenced by the specific structure of the organophosphate ester and the presence of co-factors. For example, the hydrolysis of some phosphodiesters by bacterial phosphotriesterase can be significantly enhanced by the presence of alkylamines. acs.org

Table 1: Microbial Genera Implicated in the Degradation of Aryl Organophosphate Esters

| Microbial Genus | Role in Degradation | Reference |

| Rhodococcus | Part of a consortium that degrades aryl-OPFRs. | nih.gov |

| Sphingopyxis | Part of a consortium that degrades aryl-OPFRs. | nih.gov |

| Achromobacter | Isolated from contaminated sites and capable of degrading OPFRs. | researchgate.net |

| Pseudomonas | Isolated from contaminated sites and capable of degrading OPFRs. | researchgate.net |

| Bordetella | Isolated from contaminated sites and capable of degrading OPFRs. | researchgate.net |

| Rhizobium | Isolated from contaminated sites and capable of degrading OPFRs. | researchgate.net |

Adaptive Responses in Microbial Communities

Microbial communities exhibit adaptive responses when exposed to organophosphate esters, leading to an enhanced degradation capacity over time. Studies have shown that in sediments acclimated to BPDP, there are observable increases in both the general microbial populations and the specific phosphoesterase enzymes responsible for degradation. ifremer.fr This adaptation suggests that prolonged exposure to the contaminant can select for and promote the growth of microorganisms capable of utilizing it as a substrate. The composition of bacterial communities can change significantly in the presence of flame retardants, with some studies showing an inhibition of certain bacterial types and a promotion of others that are more tolerant or capable of degradation. nih.gov This selective pressure can lead to a microbial community that is more efficient at breaking down the specific pollutant.

Biotransformation Product Identification and Characterization

The biodegradation of this compound is expected to proceed through the cleavage of its ester bonds, resulting in the formation of simpler aromatic compounds. Based on studies of the related compound BPDP, the primary biotransformation products are likely to include phenol , p-tert-butylphenol , and diphenyl phosphate . ifremer.fr Further degradation of diphenyl phosphate could yield phenol and phosphoric acid. The identification of these products confirms that microbial degradation involves the breakdown of the parent molecule into its constituent parts.

Oxidative Transformation Processes from Precursor Compounds

Oxidation of Organophosphite Antioxidants (e.g., Irgafos 168) to Phosphate Forms

This compound can be formed in the environment through the oxidation of its precursor, the organophosphite antioxidant tris(2,4-di-tert-butylphenyl) phosphite, commercially known as Irgafos 168. researchgate.netresearchgate.net Irgafos 168 is widely used as a stabilizer in various polymers to prevent degradation during processing and use. researchgate.netnih.gov

During the manufacturing of plastics and other materials, as well as through environmental exposure to heat, light, and humidity, Irgafos 168 can be oxidized to its corresponding phosphate ester, tris(2,4-di-tert-butylphenyl) phosphate. researchgate.netresearchgate.netresearchgate.netacs.org This transformation product has been detected in various environmental matrices, indicating that the use of Irgafos 168 is a significant indirect source of this organophosphate ester in the environment. ifremer.frresearchgate.net Further degradation of tris(2,4-di-tert-butylphenyl) phosphate can lead to the formation of other compounds, including bis(2,4-di-tert-butylphenyl) hydrogen phosphate and 2,4-di-tert-butylphenol (B135424). researchgate.net

Table 2: Degradation Products of Irgafos 168

| Precursor Compound | Transformation Product | Reference |

| Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | Tris(2,4-di-tert-butylphenyl) phosphate | researchgate.netresearchgate.netresearchgate.netacs.org |

| Tris(2,4-di-tert-butylphenyl) phosphate | Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | researchgate.net |

| Tris(2,4-di-tert-butylphenyl) phosphate | 2,4-di-tert-butylphenol | researchgate.net |

Research on Gamma Irradiation Effects on this compound Remains Limited

Gamma irradiation is a known method for the sterilization of polymeric materials and the degradation of various organic pollutants. The process involves the use of high-energy gamma rays, which can induce the formation of reactive species, such as hydroxyl radicals, in aqueous environments. These reactive species can then interact with and break down complex organic molecules.

Studies on related organophosphate compounds, particularly the widely used antioxidant tris(2,4-di-tert-butylphenyl) phosphite (also known as Irgafos 168) and its oxidized form, tris(2,4-di-tert-butylphenyl) phosphate, provide some insight into potential degradation pathways. Research has shown that when polymers containing these additives are subjected to gamma irradiation for sterilization, a primary degradation product is bis(2,4-di-tert-butylphenyl) phosphate, an isomer of the compound . engconfintl.orgresearchgate.net Another common degradation product identified from the irradiation of these precursors is 2,4-di-tert-butylphenol. researchgate.netresearchgate.net

The degradation of these related compounds typically involves the cleavage of the ester bonds or the alteration of the aromatic side chains. For instance, the photolytic degradation of another related compound, bis-(4-tert-butyl phenyl)-iodonium, has been shown to yield products such as tert-butyl benzene (B151609) and tert-butyl iodobenzene, indicating the breakdown of the larger molecule into its constituent parts. nih.gov

However, despite the availability of this information on similar molecules, specific studies detailing the array of transformation products formed from the direct gamma irradiation of this compound, including data tables of these products, could not be located in the reviewed scientific literature. Therefore, a detailed analysis of the influence of gamma irradiation on its degradation product formation cannot be provided at this time.

Advanced Analytical Methodologies for Bis P Tert Butylphenyl Phenyl Phosphate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to isolating BptBPPP from complex sample matrices prior to detection. The choice of technique and its specific parameters are critical for achieving the necessary selectivity and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient separation technique that utilizes sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. A comprehensive and sensitive method for the quantitative analysis of 17 aryl organophosphate esters (aryl-OPEs), including bis(4-tert-butylphenyl) phenyl phosphate (B84403) (B4tBPPP), in indoor dust samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. nih.gov This method allows for the separation of target aryl-OPEs within a 13-minute analytical run. nih.gov

Development of UPLC methods for related organophosphate compounds, such as bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP), a known degradation product of the antioxidant Irgafos 168, provides a strong basis for BptBPPP analysis. nih.govresearchgate.net For instance, a UPLC-UV method was developed for the detection of bDtBPP and its related compounds from single-use plastic films. nih.govresearchgate.net Key parameters of this method are summarized in the table below.

| Parameter | Specification |

| Column | Charged Surface Hybrid (CSH) fluoro phenyl |

| Detection | UV at 220nm |

| Limit of Detection | 16 µg L⁻¹ to 60 µg L⁻¹ |

| Repeatability | %RSD ≤ 1.8 |

| Linearity | R² ≥ 0.9992 |

This table illustrates the parameters of a validated UPLC-UV method for a related organophosphate compound, providing a framework for developing methods for Bis(p-tert-butylphenyl) phenyl phosphate.

The selection of the appropriate column and mobile phase is crucial in UPLC method development to achieve optimal separation. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique for the analysis of semi-volatile organic compounds like organophosphate esters. While less frequently used than LC-MS for some organophosphates due to the potential need for derivatization, GC-MS/MS offers high sensitivity and selectivity. nih.gov

Applications for related compounds demonstrate its utility. For instance, a single QMS mode in a GC triple quadrupole mass spectrometer (GC/MS/MS) has been used for the analysis of additives in materials, successfully identifying the antioxidant tris(2,4-di-tert-butylphenyl) phosphite (B83602) and its oxide. jeol.com GC-MS has also been employed for the determination of isopropylated phenyl phosphates in workplace air, where quantitative evaluation is performed using a calibration function with a deuterated internal standard. publisso.de A patent has been filed for a GC-MS detection method for various phosphate ester flame retardant plasticizers in textiles, indicating its applicability in diverse matrices. google.com

The success of any chromatographic separation hinges on the careful optimization of the column chemistry and mobile phase composition. researchgate.net The selection of the proper column stationary phase early in the method development process is crucial for achieving an optimal separation. lcms.cz

For phenyl-containing compounds like BptBPPP, columns with phenyl-based stationary phases can offer unique selectivity through pi-pi interactions. thermofisher.cn For example, a Charged Surface Hybrid (CSH) fluoro phenyl column was successfully used for the separation of a related compound, bDtBPP. nih.govresearchgate.net

Mobile phase optimization involves adjusting solvent type (e.g., methanol vs. acetonitrile), solvent ratios, and pH to achieve the desired retention and peak shape. mastelf.com For phenyl phases, selectivity can vary significantly depending on whether acetonitrile or methanol is used as the organic solvent. thermofisher.cn It is often recommended to use methanol, or at least a percentage of methanol, in the mobile phase when utilizing phenyl columns. thermofisher.cn The pH of the mobile phase should be controlled, typically within ±1 pH unit of the buffer's pKa, for good pH control. thermofisher.cn

| Chromatographic Component | Optimization Considerations |

| Column Chemistry | Phenyl-based stationary phases can provide unique selectivity for aromatic compounds via pi-pi interactions. thermofisher.cn |

| Mobile Phase Solvent | The choice between methanol and acetonitrile can significantly alter selectivity on phenyl columns. thermofisher.cn |

| Mobile Phase Buffer/pH | pH should be controlled within ±1 unit of the buffer's pKa to ensure reproducible retention times for ionizable analytes. thermofisher.cnmastelf.com |

| Gradient Elution | A generic screening gradient, typically from 5% to 95% organic solvent, is recommended for initial method development. thermofisher.cn |

This table outlines key considerations for optimizing column chemistry and mobile phases for the analysis of this compound.

Mass Spectrometry for Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive technique for the detection and structural confirmation of BptBPPP, offering unparalleled sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for identifying new and emerging environmental contaminants without the need for reference standards. researchgate.net This technique was instrumental in the discovery of tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP), a structurally similar compound to BptBPPP, as a previously unrecognized pollutant in e-waste and house dust. umn.edu

HRMS facilitates the screening for a wide array of novel organophosphate esters (NOPEs). acs.org Its sensitivity and selectivity offer the possibility of performing suspect and even nontarget screening to identify unexpected chemicals in various environmental matrices. researchgate.net For example, a characteristic phosphorothioate fragment-directed HRMS method was used to discover three organothiophosphate esters in surface water. acs.org

For accurate and precise quantification, especially at trace levels in complex matrices, isotope dilution mass spectrometry is the gold standard. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte. The labeled compound acts as an internal standard, correcting for variations in sample preparation and instrument response. doi.org

Quantification of organophosphate esters is often achieved using this method, with various deuterated compounds serving as internal standards. doi.org For instance, in the GC-MS analysis of isopropylated phenyl phosphates, D15-triphenyl phosphate is used as an internal standard for quantitative evaluation. publisso.de The commercial availability of isotopically labeled standards, such as Bis(tert-butylphenyl)phenyl Phosphate-d5, facilitates the application of this highly accurate quantitative technique. lgcstandards.com

Fragmentation Pathway Analysis

The analysis of this compound (BptbPPP) using mass spectrometry relies heavily on understanding its fragmentation pathways. As an aromatic organophosphate ester (OPE), its cleavage patterns under ionization are influenced by the stable phosphate core and the substituted phenyl groups. mdpi.com High-resolution mass spectrometry (HRMS), often coupled with techniques like liquid chromatography (LC) or gas chromatography (GC), is instrumental in elucidating these pathways. mdpi.comtandfonline.comchromatographyonline.com

In positive ionization mode, particularly with high-energy collision dissociation (HCD), the fragmentation of aromatic OPEs like BptbPPP is distinct from their alkyl counterparts. mdpi.com While alkyl OPEs typically undergo McLafferty rearrangements, aromatic OPEs cleave at both the C-O and P-O bonds. mdpi.com The specific fragmentation is dictated by the substituents on the aromatic rings. mdpi.com

For this compound, the fragmentation is expected to initiate with the cleavage of the ester linkages. Common pathways include:

Loss of a p-tert-butylphenoxy group: This would result in a characteristic fragment ion corresponding to the remaining diphenyl phosphate structure.

Loss of a phenoxy group: This pathway would yield an ion containing the two p-tert-butylphenyl groups attached to the phosphate core.

Cleavage of the tert-butyl group: Fragmentation can occur at the substituent, leading to the loss of a C4H9 group (57 Da), followed by further dissociation of the phosphate ester backbone.

Formation of characteristic aromatic ions: Fragments such as [C6H7O]+ (m/z = 95.0495) from the unsubstituted phenyl group are common in the mass spectra of aromatic OPEs. mdpi.com

The study of these fragmentation patterns is crucial for the non-targeted screening and identification of novel and emerging OPEs in various environmental and biological matrices. mdpi.comnih.gov By identifying characteristic fragment ions, researchers can develop sensitive and specific methods for quantification using techniques like tandem mass spectrometry (MS/MS). tandfonline.com

Table 1: Predicted Key Fragment Ions for this compound in MS/MS Analysis

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion | Chemical Formula of Fragment | Predicted m/z of Fragment | Fragmentation Pathway |

|---|---|---|---|---|

| 439.20 | [M - C₁₀H₁₃O]⁺ | C₁₆H₁₈O₃P⁺ | 289.10 | Loss of p-tert-butylphenol |

| 439.20 | [M - C₆H₅O]⁺ | C₂₀H₂₆O₃P⁺ | 345.16 | Loss of phenol (B47542) |

| 439.20 | [M - C₄H₉]⁺ | C₂₂H₂₂O₄P⁺ | 381.12 | Loss of a tert-butyl group |

| 439.20 | [p-tert-butylphenol + H]⁺ | C₁₀H₁₅O⁺ | 151.11 | Formation of the substituted phenol ion |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. Methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. copbela.org For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features. The high-frequency region (3600 to 1200 cm⁻¹) is particularly useful for identifying the stretching vibrations of specific functional groups. copbela.org

The key vibrational modes expected in the IR spectrum of BptbPPP include:

P=O Stretching: A strong absorption band typically appears in the region of 1300-1250 cm⁻¹. This is a characteristic peak for phosphate esters. researchgate.net

P-O-C (Aromatic) Stretching: These vibrations give rise to strong, complex bands in the fingerprint region, generally between 1240-1160 cm⁻¹ (asymmetric) and 1070-950 cm⁻¹ (symmetric). researchgate.netresearchgate.net

C=C Aromatic Stretching: The presence of the three phenyl rings is confirmed by multiple sharp bands in the 1615-1450 cm⁻¹ region. copbela.orgresearchgate.net

C-H Aromatic Stretching: These vibrations are observed as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). copbela.org

C-H Aliphatic Stretching: The C-H bonds of the tert-butyl groups produce strong absorption bands in the 2970-2870 cm⁻¹ range. copbela.org

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings appear as strong bands in the 900-650 cm⁻¹ region, and their exact position can give clues about the substitution pattern. copbela.org

The Coblentz Society has evaluated and collected reference IR spectra for this compound, which serve as a benchmark for identification. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretching | 1300 - 1250 | Strong |

| P-O-Ar | Asymmetric Stretching | 1240 - 1160 | Strong |

| P-O-Ar | Symmetric Stretching | 1070 - 950 | Strong |

| Aromatic C=C | Ring Stretching | 1615 - 1450 | Medium to Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (tert-butyl) | Stretching | 2970 - 2870 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural confirmation of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are all employed to provide a comprehensive picture of the molecular structure.

³¹P NMR Spectroscopy: This is a particularly direct method for characterizing phosphate esters. nih.govnih.gov Since phosphorus-31 is a 100% abundant, spin ½ nucleus, ³¹P NMR is highly sensitive. The chemical shift (δ) of the phosphorus nucleus is highly dependent on the electronic environment of the surrounding atoms. researchgate.net For triaryl phosphates, the ³¹P chemical shift typically appears in a characteristic upfield region compared to alkyl phosphates. researchgate.net The specific chemical shift for BptbPPP provides confirmation of the phosphate ester core and the nature of its substituents. Theoretical calculations and empirical data show that electron-withdrawing groups on the aryl rings cause an upfield shift (to more negative ppm values). researchgate.netillinois.edu

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For BptbPPP, one would expect:

A singlet in the aliphatic region (around 1.3 ppm) with a large integration value, corresponding to the 18 equivalent protons of the two tert-butyl groups.

A series of multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the protons on the three phenyl rings. The protons on the p-tert-butylphenyl rings will likely appear as two distinct doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will show a different multiplet pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. Key signals would include:

Two signals in the aliphatic region for the quaternary and methyl carbons of the tert-butyl groups.

Multiple signals in the aromatic region for the different carbon environments in the substituted and unsubstituted phenyl rings. Carbons directly bonded to oxygen (C-O-P) will be shifted downfield and may show coupling to the phosphorus nucleus (²JPC).

Together, these NMR techniques provide unambiguous confirmation of the identity and purity of this compound.

Table 3: Predicted NMR Data for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ³¹P | Phosphate Core | -10 to -20 | Singlet |

| ¹H | -C(CH₃)₃ | ~1.3 | Singlet |

| ¹H | Aromatic Protons | ~7.0 - 7.5 | Multiplets, Doublets |

| ¹³C | -C (CH₃)₃ | ~34 | Singlet |

| ¹³C | -C(C H₃)₃ | ~31 | Singlet |

Development and Certification of Reference Materials

The accurate quantification of this compound in environmental, industrial, and biological samples is critically dependent on the availability of high-purity certified reference materials (CRMs). sigmaaldrich.comsigmaaldrich.com CRMs are produced and certified under stringent protocols, such as ISO 17034 and ISO/IEC 17025, to ensure traceability, known purity, and a specified uncertainty. sigmaaldrich.comsigmaaldrich.com

The development process for a BptbPPP CRM involves:

Synthesis and Purification: High-purity synthesis of the compound, followed by rigorous purification steps like recrystallization or chromatography to remove impurities.

Identity Confirmation: Unambiguous structural confirmation using a suite of analytical techniques, primarily NMR (¹H, ¹³C, ³¹P) and mass spectrometry. sigmaaldrich.com IR spectroscopy is also used to confirm functional groups.

Purity Assessment: Quantitative analysis to determine the mass fraction of the pure compound. This is often achieved using quantitative NMR (qNMR), which is a primary ratio method, or mass balance approaches combining results from chromatography (GC/LC), thermal analysis, and elemental analysis.

Certification: The certified value, along with its associated uncertainty, is documented on a certificate of analysis. sigmaaldrich.com This provides the end-user with a reliable standard for instrument calibration and method validation.

Standard Reference Materials (SRMs), such as SRM 2585 "Organic Contaminants in House Dust" from the National Institute of Standards and Technology (NIST), are crucial for inter-laboratory studies and for validating analytical methods for complex matrices. nih.govscispace.comresearchgate.net Although BptbPPP is not individually listed in the initial reports for SRM 2585, the analysis of other OPEs in this material demonstrates the methodology and importance of such standards for ensuring data quality and comparability across different studies. nih.govresearchgate.net

Physico-Chemical Analytical Design for Material Characterization

The design of an analytical method for the characterization and quantification of this compound requires careful consideration of the analyte's physico-chemical properties and the nature of the sample matrix. epa.gov As a semi-volatile, relatively nonpolar compound, BptbPPP is amenable to analysis by both gas and liquid chromatography. nih.govnih.gov

A typical analytical workflow involves several key steps:

Sample Preparation: This is a critical step to isolate BptbPPP from the sample matrix and minimize interference.

Extraction: For solid samples like dust or sediment, ultrasonic-assisted solvent extraction (USE) or pressurized liquid extraction (PLE) with solvents like dichloromethane or ethyl acetate is common. tandfonline.comnih.gov For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with cartridges like Florisil is employed. nih.gov

Cleanup: The extracted sample often requires a cleanup step to remove co-extracted matrix components. This can be achieved using SPE or column chromatography. nih.govepa.gov

Chromatographic Separation:

Gas Chromatography (GC): GC is well-suited for the analysis of many OPEs. chromatographyonline.comepa.govdguv.de A capillary column with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. Temperature programming is required to elute the semi-volatile BptbPPP effectively. chromatographyonline.com

Liquid Chromatography (LC): Reversed-phase LC (RP-LC) with a C18 column is a common alternative, particularly for samples that are difficult to volatilize or are thermally labile. A mobile phase gradient of water and an organic solvent like acetonitrile or methanol is used for separation.

Detection and Quantification:

Mass Spectrometry (MS): Coupling chromatography with MS provides the highest degree of selectivity and sensitivity. GC-MS or LC-MS with selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) are the preferred techniques for trace-level quantification. tandfonline.comchromatographyonline.com High-resolution mass spectrometry (HRMS) offers enhanced specificity and the ability to identify unknown compounds. mdpi.com

Phosphorus-Selective Detectors: For GC analysis, a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in phosphorus mode can provide high selectivity for organophosphorus compounds, reducing matrix interference. epa.govnih.govdguv.de

The choice of analytical design depends on the research question, required detection limits, and the available instrumentation. Method validation, including assessment of linearity, accuracy, precision, and limits of detection, using certified reference materials is essential to ensure reliable and defensible results. dguv.de

Interactions of Bis P Tert Butylphenyl Phenyl Phosphate Within Engineered Systems

Role of Bis(p-tert-butylphenyl) Phenyl Phosphate (B84403) as an Additive in Polymer Stabilization

Bis(p-tert-butylphenyl) phenyl phosphate is a chemical compound utilized in the manufacturing of various materials, where it serves multiple functions. It is incorporated into plastics as a fire retardant plasticizer. nih.gov This type of additive is crucial for enhancing the properties of the final product, making it suitable for a wide range of applications. cambridge.org

The compound is part of a group of substances known as organophosphate esters (OPEs), which are widely used as plasticizers and flame retardants in numerous commercial products. Specifically, it can be found in formulations for plastics, textiles, and electronic devices. It also acts as a stabilizer for polyvinyl chloride and as a thermal stabilizer in lubricating oils. The production volume of this and related compounds underscores their widespread use in industrial processes. For instance, in 2019, the aggregated product volume for a category including this compound was between 1,000,000 and 20,000,000 pounds in the U.S. nih.gov

The role of such additives extends to protecting plastics from degradation during high-temperature processing, such as extrusion, and during sterilization by methods like irradiation, which can cause chain scission or crosslinking of the polymer. engconfintl.org The presence of the tert-butyl group on the phenol (B47542) ring is a key feature of many synthetic phenolic antioxidants. This bulky group provides steric hindrance, which stabilizes the compound and protects it from rapid oxidation, thereby enhancing its effectiveness in preventing the oxidative degradation of the polymer. nih.gov The hydrophobic nature of the tert-butyl group also makes these additives suitable for use in non-polar environments like plastics and oils. nih.gov

Formation and Release of Degradation Products in Polymer Matrices

The chemical additives incorporated into polymers are not always stable and can degrade over time, especially when exposed to stressors like heat and radiation. This degradation can lead to the formation of new chemical species within the polymer matrix. For example, tris(2,4-di-tert-butylphenyl) phosphite (B83602) (TBPP), a common antioxidant stabilizer used in plastics, is known to degrade. engconfintl.orgengconfintl.org A significant portion of TBPP is converted to its oxidized form during the high-temperature extrusion process of film manufacturing. The remaining TBPP is then converted during subsequent sterilization processes like gamma irradiation. engconfintl.org

Further chemical breakdown occurs after irradiation, leading to the formation of degradation products, including bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP) and 2,4-di-tert-butylphenol (B135424) (DtBP). engconfintl.org The concentration of these degradation products is linked to the initial concentration of the antioxidant and the thermal processing parameters. engconfintl.org Studies have also shown that the degradation of other antioxidants can result in the loss of tert-butyl groups at elevated temperatures. researchgate.net

The biodegradation of tert-butylphenyl diphenyl phosphate (BPDP), a related compound, has been studied in environmental microcosms. nih.gov This process was found to yield minor amounts of phenol, tert-butylphenol, diphenyl phosphate, and triphenyl phosphate as biodegradation products. nih.gov This suggests that the breakdown of these additives can occur through multiple catabolic processes. nih.gov

Impact on Polymer Performance and Longevity

The degradation of additives can have a significant impact on the performance and longevity of the polymer. Antioxidants are added to polymers to prevent degradation from radical intermediates. cambridge.org They react with these radicals to form stabilized phenoxy radicals, thus protecting the polymer. cambridge.org The exhaustion of these antioxidants through degradation means they are no longer available to perform this protective function. researchgate.net

Once the antioxidant is depleted, its degradation products can then become the dominant factor influencing the aging process of the polymer. researchgate.net While the removal of antioxidants could lead to poor film properties, their degradation and the subsequent formation of other compounds present a complex challenge in predicting the long-term stability and performance of the polymer. engconfintl.org The interaction between the degradation products and the polymer matrix can lead to changes in the physical and chemical properties of the material over time.

Role of Antioxidant Degradation in Modifying Polymer Photodegradation

The degradation of antioxidants can play a role in the photodegradation of polymers. Antioxidants like Irgafos 168, which is tris(2,4-di-tert-butylphenyl) phosphite, are added to inhibit the photo-oxidation of the polymer. researchgate.net A proposed mechanism for this is a photo-reaction between the antioxidant and hydroperoxide species on the surface of the polymer, which prevents the formation of damaging hydroxyl radicals. researchgate.net

However, once the antioxidant is consumed in this process, its degradation products can then influence the subsequent photodegradation of the polymer. researchgate.net The specific nature of this influence depends on the chemical properties of the degradation products and their interaction with the polymer and with light. This highlights the dual role of antioxidant degradation: an initial protective effect followed by a potential modification of the long-term aging process of the polymer.

Assessment of Extractables and Leachables in Critical Applications (e.g., Bioprocessing)

In critical applications such as bioprocessing, the materials used in single-use systems, like bags and tubing, come into direct contact with cell culture media, process intermediates, and final products. Therefore, it is crucial to assess the compounds that can be extracted or leached from these materials. The analysis of extractable and leachable compounds from medical-grade plastics is a complex issue due to the presence of numerous chemical species that are direct or indirect reaction and degradation products of additives. engconfintl.org

Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP), a degradation product of the antioxidant tris(2,4-di-tert-butylphenyl) phosphite (TBPP), has been identified as a significant leachable compound in single-use bioprocessing systems. engconfintl.orgengconfintl.org This compound has been detected in extracts from single-use bioprocessing bag films. The concentrations of bDtBPP are related to the initial concentration of the antioxidant and the thermal processing and gamma irradiation steps used in the manufacturing of the polymer films. engconfintl.org

The presence of such leachables can have a profound impact on the bioprocessing workflow. For instance, bDtBPP has been shown to have a negative impact on the growth of certain cell lines, even at very low concentrations on the order of parts per billion (ppb). engconfintl.orgengconfintl.org This has necessitated the development of specific analytical methods to detect and quantify these compounds at such low levels. engconfintl.org The quantitative analysis is challenging due to the potential for irreversible binding of the charged phosphate groups to labware and hydrolytic degradation in aqueous solutions. engconfintl.org

Future Research Directions and Emerging Challenges in Bis P Tert Butylphenyl Phenyl Phosphate Research

Development of Environmentally Benign Synthesis Approaches

A primary challenge in mitigating the environmental impact of OPEs, including BptbPP, lies in their conventional synthesis routes. Traditional methods often involve multi-step processes with high energy consumption and the use of hazardous reagents. brbs.nl For instance, the synthesis of many organophosphate esters relies on phosphorus oxychloride, a toxic and corrosive chemical. nih.gov

Future research should prioritize the development of "green" synthesis pathways for OPEs and their precursors. This includes exploring biocatalytic methods, utilizing renewable starting materials, and designing processes that minimize waste and energy usage. An example of a more sustainable approach could involve the direct functionalization of phosphates derived from waste streams, which would reduce the reliance on mined phosphate (B84403) rock and energy-intensive redox reactions. brbs.nl The goal is to create alternative compounds or synthesis routes that maintain the desired flame-retardant or plasticizing properties while exhibiting reduced environmental persistence and toxicity.

Advanced Modeling and Prediction of Environmental Fate and Transport

Understanding how BptbPP moves through and persists in the environment is crucial for assessing its potential impact. The environmental fate and transport of OPEs are influenced by a complex interplay of their physicochemical properties and environmental conditions. nih.gov Factors such as water solubility, vapor pressure, and partitioning behavior (e.g., the octanol-water partition coefficient, log Kow) determine their distribution in air, water, soil, and biota. nih.govoecd.org

Advanced computational models are needed to accurately predict the environmental dynamics of BptbPP. These models should integrate the compound's specific properties with real-world environmental data, such as climate and urban design, to forecast its movement and accumulation in various environmental compartments. nih.gov The Multimedia Urban Model (MUM) is an example of a tool that can be adapted to estimate the emissions and fate of OPEs in urban environments. nih.gov Refining these models for BptbPP will require more comprehensive data on its degradation rates, partitioning coefficients, and interactions with environmental matrices.

Comprehensive Elucidation of Complex Transformation Product Pathways

BptbPP itself is a transformation product, often formed from the degradation of other compounds like tris(2,4-di-tert-butylphenyl)phosphite (commercially known as Irgafos 168), a common antioxidant in plastics. researchgate.net This precursor can oxidize to tris(2,4-di-tert-butylphenyl)phosphate, which then hydrolyzes to form bis(p-tert-butylphenyl) phenyl phosphate and 2,4-di-tert-butylphenol (B135424). The transformation can be influenced by factors such as heat and UV radiation. researchgate.net

A significant challenge lies in identifying the full spectrum of transformation products that can arise from BptbPP and its precursors under various environmental conditions (e.g., photodegradation, biodegradation). Future research must focus on elucidating these complex degradation pathways. This involves laboratory studies simulating different environmental scenarios and the use of advanced analytical techniques to identify and quantify the resulting transformation products. A thorough understanding of these pathways is essential, as the transformation products may have different toxicological profiles than the parent compound.

Refinement of Analytical Detection Limits for Ultra-Trace Analysis

The detection and quantification of BptbPP and its metabolites in environmental and biological samples often require highly sensitive analytical methods. In some cases, the concentrations of concern are below the detection limits of standard analytical techniques. engconfintl.org For example, the detrimental effects of a related compound, bis(2,4-di-tert-butylphenyl)phosphate, on certain cell lines were observed at concentrations that challenged existing analytical capabilities. engconfintl.org

Therefore, a critical area of future research is the refinement of analytical methods to achieve lower detection limits for BptbPP. This includes the development and optimization of extraction techniques from complex matrices and the application of high-resolution mass spectrometry (HRMS) for more precise identification and quantification. researchgate.net Achieving ultra-trace analysis capabilities will be vital for accurate exposure assessment and for understanding the compound's presence at environmentally relevant concentrations.

Integration of Multi-Omics Approaches in Environmental Research

To gain a deeper understanding of the biological effects of BptbPP, future research should integrate multi-omics approaches. These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular and cellular responses of organisms to chemical exposure. nih.gov

By applying multi-omics to organisms exposed to BptbPP, researchers can identify key genes, proteins, and metabolic pathways that are affected. nih.gov This can help to elucidate the mechanisms of toxicity and identify potential biomarkers of exposure and effect. For instance, transcriptomic analysis of murine limb bud cultures exposed to a similar compound, tert-butylphenyl diphenyl phosphate, revealed alterations in key signaling pathways. nih.gov Integrating such data will be crucial for a comprehensive risk assessment of BptbPP and for developing a more complete picture of its environmental health implications.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Bis(p-tert-butylphenyl) phenyl phosphate?

- Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm substituent positions and phosphorylation patterns. Compare spectral data with reference libraries in PubChem or NIST Chemistry WebBook . For purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, or gas chromatography-mass spectrometry (GC-MS) using a non-polar capillary column (e.g., DB-5) .

Q. How can researchers access reliable physicochemical data for this compound?

- Answer : Consult authoritative databases such as PubChem, NIST, and EPA reports for validated data on solubility, log P, and thermal stability (e.g., boiling point: ~421.9°C; flash point: ~222.3°C) . Cross-reference multiple sources to address discrepancies in reported values, particularly for CAS-related variants like tert-butylphenyl diphenyl phosphate (CAS 56803-37-3) .

Q. What safety protocols are critical during laboratory handling?

- Answer : Follow OSHA-compliant personal protective equipment (PPE): nitrile gloves, safety goggles, and particulate respirators. Avoid dust formation due to potential respiratory hazards, as noted in safety data sheets (SDS) . Store the compound in airtight containers under inert gas to prevent hydrolysis, given its phosphate ester structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.